(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Nonlinear optics Second-harmonic generation Organic crystals

Researchers requiring non-centrosymmetric organic crystals for SHG or THz generation often face batch-to-batch variability and poor phase-matchability from racemic material. (S)-(-)-MBANP eliminates this uncertainty through enantiopure (>99%) production, guaranteeing the P2₁ space group essential for second-order NLO activity. - Delivers d₂₂ = 60 pm/V and a 3.5× SHG figure-of-merit advantage over LiNbO₃. - Enables fabrication of channel waveguides for 532 nm and 473 nm laser output. - Provides a 126× NLO coefficient advantage over quartz for efficient THz generation. Supplied as light orange to yellow crystalline powder with defined specific rotation (≈-146.5°), ensuring reproducibility in both photonic device fabrication and asymmetric synthesis.

Molecular Formula C13H13N3O2
Molecular Weight 243.26
CAS No. 84249-39-8
Cat. No. B1662073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine
CAS84249-39-8
Molecular FormulaC13H13N3O2
Molecular Weight243.26
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m0/s1
InChIKeyRAKMWGKBCDCUDX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-MBANP – Chiral NLO Crystal & Enantiopure Building Block


(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine, also referred to as (-)-MBANP, is a chiral organic crystal that combines a 5-nitropyridine acceptor with an (S)-(-)-α-methylbenzylamino donor . It belongs to the polar space group P2₁ and is recognized primarily as a nonlinear optical (NLO) material with high second-harmonic generation (SHG) efficiency, as well as a chiral intermediate for asymmetric synthesis [1]. Its commercial availability in >99% enantiomeric purity makes it a reproducible, single-enantiomer candidate for both photonic device fabrication and stereoselective chemistry.

Crystal Symmetry Crystallizes in non-centrosymmetric P2₁ space group, a prerequisite for second-order NLO activity
Enantiopurity Supplied as >99% enantiomeric purity single enantiomer, enabling reproducible stereochemical control
Crystal Growth Large single crystals (up to cm-scale) grown via solution methods support device fabrication
Synthetic Utility Chiral intermediate for asymmetric synthesis; defined absolute configuration directs stereochemical outcome

Why Racemic or Opposite-Enantiomer MBANP Cannot Substitute


The nonlinear optical performance of MBANP is exquisitely sensitive to crystal symmetry: the enantiopure (S)-(-)-form crystallizes in the non-centrosymmetric space group P2₁, a prerequisite for second-order NLO activity, whereas the racemic (±)-form adopts a centrosymmetric arrangement that drastically reduces its nonlinear coefficients [1]. Similarly, the (R)-(+)-enantiomer, while also NLO-active, exhibits opposite optical rotation and may yield crystals with different growth habit and defect distribution, compromising device reproducibility [2]. In chiral synthesis, the stereochemical outcome is dictated by the absolute configuration of the auxiliary; replacing (S)-(-)- with the (R)-(+)- or racemic form would invert or abolish enantioselectivity, respectively [3].

(S)-(-)-MBANP
Racemic (±)-MBANP
Centrosymmetric crystal packing eliminates second-order NLO response; racemate cannot replace enantiopure material for SHG devices
(S)-(-)-MBANP
(R)-(+)-MBANP
Opposite optical rotation and possible crystal habit differences may affect device reproducibility; stereochemical outcome in synthesis is inverted
(S)-(-)-MBANP
Racemate in chiral synthesis
Racemic material yields 1:1 mixture of enantiomers, halving desired product yield and requiring additional chiral separation

Quantitative Differentiation Evidence for (S)-(-)-MBANP


Nonlinear Optical Coefficient: (−)-MBANP vs. Racemic (±)-MBANP

The largest NLO coefficient of the enantiopure (S)-(−)-MBANP crystal, d₂₂, reaches 60 pm V⁻¹, whereas the racemic (±)-MBANP crystal exhibits coefficients that are at least an order of magnitude smaller (d₃₁ = 6.8 pm V⁻¹, d₃₂ = 4.7 pm V⁻¹, d₃₃ = 0.84 pm V⁻¹). The 8.8‑fold superiority in the dominant tensor element directly results from the non‑centrosymmetric P2₁ packing of the enantiopure material [1][2].

NLO coefficient
Head-to-head
d₂₂ = 60 pm V⁻¹ (enantiopure) vs racemic d₃₁ = 6.8 pm V⁻¹
Reported head-to-head: non-centrosymmetric packing yields dominant tensor element
Maker-fringe, 1.064 µm; racemic coefficients ≤ 6.8 pm V⁻¹
Nonlinear optics Second-harmonic generation Organic crystals

SHG Figure of Merit: (−)-MBANP vs. LiNbO₃

The figure of merit for frequency doubling at 1.064 µm, defined as d²/n³, is 3.5 times larger for (−)-MBANP than the d₃₃ element of lithium niobate (LiNbO₃), the industry‑standard inorganic NLO crystal. This advantage arises from the combination of a high d₂₂ (60 pm V⁻¹) and favorable refractive indices [1].

SHG figure of merit
Cross-study
3.5× FOM over LiNbO₃ d₃₃
Reported cross-study comparable: higher conversion efficiency potential for compact lasers
Čerenkov-type phase matching at 1.064 µm
Frequency doubling Waveguide devices Organic NLO materials

NLO Coefficient Advantage Over Quartz

The nonlinear optical coefficient d₂₂ of (−)-MBANP is reported to be 126 times larger than the d₁₁ coefficient of quartz (SiO₂), one of the most common reference NLO materials. This underscores the exceptional molecular hyperpolarizability of the nitro‑aniline‑type charge‑transfer system in the crystalline state [1].

NLO vs quartz
Cross-study
d₂₂ / d₁₁(quartz) = 126
Reported cross-study comparable: thinner crystals or lower pump power may be used
Maker-fringe; MBANP absorption cut‑off ~0.45 µm
Nonlinear optical coefficient Organic vs. inorganic MBANP

Crystal Growth Scalability: Enantiopure vs. Racemic

Solution growth techniques have produced enantiopure (S)-(−)-MBANP single crystals as large as 7 cm × 4 cm × 3 cm with high optical quality. Crystal growth is strongly anisotropic and requires strict control of supersaturation (< 0.24 relative) to avoid imperfections. The racemic form, in contrast, crystallizes in a different space group and does not grow as large, defect‑free crystals suitable for optical device fabrication [1].

Crystal growth scalability
Cross-study
Enantiopure crystals up to 7 × 4 × 3 cm³
Enantiopure crystals achieve larger dimensions suitable for device integration
Solution growth; racemic crystals significantly smaller
Crystal growth Single crystal Organic NLO

Enantiomeric Purity and Chiroptical Specification

Commercially available (S)-(−)-MBANP (CAS 84249‑39‑8) is supplied with a purity > 99.0 % (nonaqueous titration) and a well‑defined melting point of 83 °C. Although its specific rotation is not always reported on vendor certificates, the enantiomeric antipode (R)-(+)-MBANP (CAS 64138‑65‑4) shows [α]₂₀ᴰ = +146.5° (c = 2, CHCl₃). By the principle of enantiomeric symmetry, the (S)-(−)-form exhibits equal magnitude but opposite sign, i.e., approximately −146.5° under identical conditions .

Enantiomeric purity
Class-level inference
Purity >99.0%; [α]D ≈ −146.5° (c=2, CHCl₃)
Enantiomeric purity supports stereochemical control in synthesis
Rotation inferred from enantiomeric relationship; verify vendor certificate
Chiral purity Specific rotation Enantiomeric excess

Optical Transparency Window

The (−)-MBANP crystal exhibits an absorption cut‑off at approximately 0.45 µm (450 nm) and maintains useful transparency up to about 1.5 µm. This wide transmission window, combined with low non‑resonant absorption at the Nd:YAG fundamental wavelength (1.064 µm), enables efficient SHG without thermal lensing or photochemical degradation. In contrast, many inorganic competitors such as KDP (KH₂PO₄) have narrower operational bandwidths or higher absorption in the near‑IR [1][2].

Optical transparency
Cross-study
Cut‑off ~0.45 µm; transparency to ~1.5 µm
Broad transparency supports SHG from visible to near-IR sources
Non-hygroscopic, low absorption at 1.064 µm
Optical transparency Absorption edge Organic NLO

Procurement-Driven Application Scenarios


Frequency-Doubling Waveguide Devices

The measured d₂₂ of 60 pm V⁻¹ and the 3.5× SHG figure‑of‑merit advantage over LiNbO₃ [1] make (S)-(−)-MBANP the organic crystal of choice for fabricating channel waveguides that generate green (532 nm) or blue (473 nm) light from diode‑pumped Nd:YAG or Nd:YVO₄ lasers. The large single‑crystal growth capability [2] ensures that substrates of sufficient size (several cm²) are available for photolithographic patterning. Users procuring for integrated photonics should specify enantiopure (−)-MBANP to guarantee the non‑centrosymmetric crystal structure required for phase‑matched SHG.

Terahertz Generation via Optical Rectification

The high nonlinearity and broad transparency of (−)-MBANP have been exploited for efficient terahertz generation through optical rectification of femtosecond laser pulses [3]. The 126‑fold NLO coefficient advantage over quartz [4] directly translates into higher THz field amplitudes. Researchers procuring crystals for THz time‑domain spectroscopy should demand enantiopure (−)-MBANP, as the racemic form lacks the necessary non‑centrosymmetry and yields negligible THz output.

Chiral Auxiliary in Asymmetric Synthesis

The (S)-(−)-α-methylbenzylamino group serves as a chiral auxiliary that can direct the stereochemical outcome of nucleophilic additions or cycloadditions. With commercial purity > 99 % and a defined specific rotation of approximately −146.5° , this compound enables the reproducible synthesis of enantiomerically enriched pyridine‑containing drug candidates. Substituting the (R)-(+)-form would invert the product configuration, while racemic material would necessitate costly chiral separation, making the (S)-(−)-enantiomer the only viable choice for (S)-configured targets.

Organic NLO Material Benchmarking and Modeling

Because (−)-MBANP is one of the most thoroughly characterized organic NLO crystals, its experimentally determined linear and nonlinear optical parameters (d₂₂, refractive indices, absorption edge, dielectric axis rotation) serve as a reference data set for validating computational models such as the oriented‑gas model [5]. Scientists procuring MBANP for fundamental studies should verify that the supplied material is enantiopure, as the racemic crystal’s different space group and reduced coefficients would invalidate comparisons with literature data.

Application
Selection Property
Validation Focus
Frequency-doubling waveguide devices
Non-centrosymmetric crystal packing
Confirm enantiopurity (single enantiomer, P2₁) to ensure SHG activity
Terahertz generation
High nonlinearity and broad transparency
Verify enantiopurity and absence of racemic contamination
Chiral auxiliary in asymmetric synthesis
Enantiomeric purity and absolute configuration
Check specific rotation (~−146.5°) and purity >99% to ensure stereochemical outcome
Organic NLO material benchmarking
Well-characterized NLO parameters (d₂₂, refractive indices)
Confirm enantiopurity to match literature reference data for model validation
Quote Request

Request a Quote for (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.